(3-Amino-2-hydroxyphenyl)(morpholino)methanone (CAS 66952-81-6) is a specialized, bifunctional building block primarily utilized in the synthesis of squaramide-based chemokine receptor (CXCR1/CXCR2 and CCR6) antagonists [1]. Structurally, it features an ortho-aminophenol moiety coupled with a morpholine amide, providing a unique combination of hydrogen-bond donating and accepting capabilities (PSA: 75.79 Ų) alongside a moderate lipophilicity profile (LogP: 0.97) . In industrial and medicinal chemistry procurement, this compound serves as a critical, stable precursor for introducing the morpholine-substituted benzamide pharmacophore, replacing less stable or metabolically vulnerable aliphatic amides in advanced drug development pipelines [1].
Attempting to substitute (3-amino-2-hydroxyphenyl)(morpholino)methanone with its free acid counterpart (3-amino-2-hydroxybenzoic acid) and performing an in situ morpholine coupling during late-stage squaramide synthesis routinely fails due to competing nucleophilic attacks from the unprotected aniline and phenol groups [1]. Furthermore, substituting with the closely related N,N-dimethylamide analog (the baseline Navarixin precursor) introduces severe logistical challenges; the dimethylamide intermediate is notoriously unstable, making it difficult to handle, store, and ship without significant degradation [1]. Procuring the pre-formed morpholine amide is therefore mandatory to ensure precursor stability and to successfully integrate the metabolically favorable morpholine ring into the final active pharmaceutical ingredient (API) [2].
A primary driver for procuring CAS 66952-81-6 is its superior solid-state stability compared to the industry-standard N,N-dimethylamide baseline. While 3-amino-2-hydroxy-N,N-dimethylbenzamide is documented as highly unstable and difficult to store or ship without degradation [1], the morpholine analog forms a stable crystalline solid with a melting point of 124-125 °C . This thermal stability allows for standard ambient shipping and long-term stockpiling without the strict cold-chain requirements of the dimethylamide.
| Evidence Dimension | Thermal stability and storage viability |
| Target Compound Data | Stable solid, Melting Point 124-125 °C |
| Comparator Or Baseline | 3-Amino-2-hydroxy-N,N-dimethylbenzamide (Unstable, rapid room-temperature degradation) |
| Quantified Difference | Eliminates cold-chain dependency and degradation-related yield losses |
| Conditions | Standard ambient storage and transport conditions |
Enables bulk procurement and extended inventory storage for large-scale manufacturing campaigns without precursor spoilage.
For high-purity applications, the morpholine amide can be purified via high-vacuum distillation, boiling at 135 °C at 0.001 Torr . In contrast, the baseline free acid (3-amino-2-hydroxybenzoic acid) is prone to thermal decarboxylation before reaching a stable boiling point, necessitating solvent-heavy recrystallization workflows. The distillability of CAS 66952-81-6 ensures that trace impurities can be removed solvent-free prior to sensitive downstream squaramide couplings.
| Evidence Dimension | Boiling point and thermal purification |
| Target Compound Data | Boils intact at 135 °C (0.001 Torr) |
| Comparator Or Baseline | 3-Amino-2-hydroxybenzoic acid (Thermal decarboxylation) |
| Quantified Difference | Permits solvent-free vacuum distillation |
| Conditions | High-vacuum (0.001 Torr) thermal purification |
Allows process chemists to utilize efficient, solvent-free distillation to achieve the strict purity profiles required for API synthesis.
Substituting a piperidine or dimethylamine group with a morpholine ring is a critical bioisosteric strategy to improve aqueous solubility. CAS 66952-81-6 possesses a Polar Surface Area (PSA) of 75.79 Ų . Compared to the piperidine analog (PSA ~66.5 Ų), the inclusion of the morpholine ether oxygen adds approximately 9.3 Ų of polar surface area and an additional hydrogen bond acceptor. This modification directly translates to lower lipophilicity (LogP: 0.97) and enhanced aqueous solubility in the final synthesized API.
| Evidence Dimension | Polar Surface Area (PSA) and Lipophilicity |
| Target Compound Data | PSA: 75.79 Ų, LogP: 0.97 |
| Comparator Or Baseline | (3-Amino-2-hydroxyphenyl)(piperidin-1-yl)methanone (PSA: ~66.5 Ų, LogP > 1.5) |
| Quantified Difference | +9.29 Ų PSA and reduced LogP |
| Conditions | In silico physicochemical profiling for downstream API prediction |
Provides a direct chemical handle to improve the oral bioavailability and formulation compatibility of highly lipophilic squaramide drug candidates.
In the development of CXCR2 antagonists, first-generation APIs utilizing N,N-dimethylamide groups (such as Navarixin) suffer from rapid CYP-mediated N-demethylation [1]. By procuring the morpholine-substituted precursor (CAS 66952-81-6), chemists introduce a structurally constrained ring system that significantly reduces oxidative N-dealkylation clearance rates in human liver microsomes (HLM), extending the half-life of the resulting therapeutic compounds [2].
| Evidence Dimension | Oxidative N-dealkylation vulnerability |
| Target Compound Data | Morpholine ring (Sterically constrained, metabolically stable) |
| Comparator Or Baseline | N,N-dimethylamide group (Highly susceptible to CYP-mediated demethylation) |
| Quantified Difference | Significant reduction in primary metabolic clearance pathways |
| Conditions | Human liver microsome (HLM) stability assays for downstream APIs |
Procuring this specific analog bypasses a major pharmacokinetic failure point (rapid metabolism) inherent to the dimethylamide baseline.
This compound is the exact precursor of choice for synthesizing next-generation squaramide-based chemokine receptor antagonists targeting inflammatory diseases like COPD and asthma. It is prioritized over the Navarixin dimethylamide baseline to improve handling stability during scale-up and to reduce downstream metabolic N-demethylation [1].
In medicinal chemistry campaigns targeting CCR6, CAS 66952-81-6 is utilized to construct the 2-hydroxybenzamide pharmacophore. The morpholine ring is specifically selected to modulate the push-pull electronic system of the squaramide core while maintaining a favorable polar surface area for oral absorption [2].
Procured as a foundational building block for library generation where researchers are systematically replacing piperidine or dialkylamine groups with morpholine. This is done specifically to increase the hydrogen-bond acceptor count and improve the aqueous solubility of lipophilic drug candidates without drastically altering steric bulk [2].
Selected by process chemists for pilot-plant scale synthesis where the extreme instability of simpler 3-amino-2-hydroxybenzamides causes unacceptable yield losses. Its ability to form a stable crystalline solid (MP 124-125 °C) and undergo high-vacuum distillation makes it uniquely suited for rigorous industrial workflows [1].